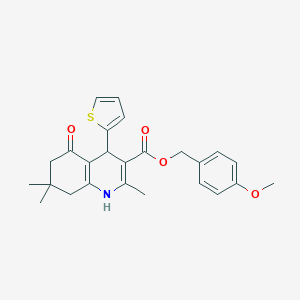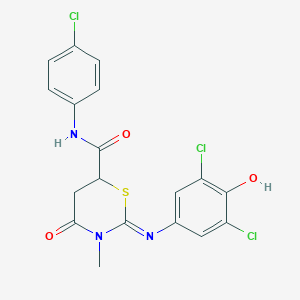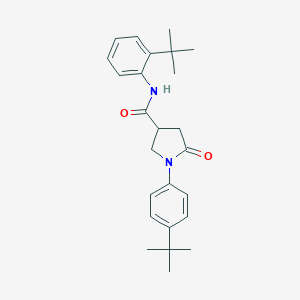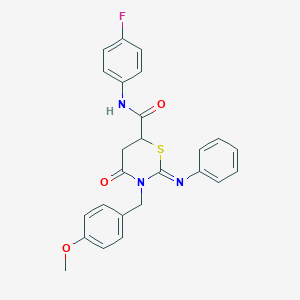
Boc-D-proline
概要
説明
Boc-D-proline, also known as tert-Butoxycarbonyl-D-proline, is a Boc protected D-proline . It is used to prepare trichostatin A and trapoxin B analogs as histone deacetylase inhibitors . It can also be used as an asymmetric catalyst in proline organocatalysis reactions .
Synthesis Analysis
The synthesis of this compound involves the racemization of L-proline to DL-proline and the enantioselective dehydrogenation of L-proline in DL-proline . An engineered proline racemase (ProR) is used for the racemization of L-proline to DL-proline .
Molecular Structure Analysis
The empirical formula of this compound is C10H17NO4 . Its molecular weight is 215.25 .
Chemical Reactions Analysis
This compound is stable towards most nucleophiles and bases . It can be used in the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Physical And Chemical Properties Analysis
This compound appears as a white to off-white microcrystalline powder .
科学的研究の応用
Production of Key Chiral Intermediates
N-Boc-D-proline is used in the production of key chiral intermediates such as D-proline and N-boc-5-hydroxy-L-proline . These intermediates are crucial in the production of drugs like eletriptan and saxagliptin .
Microbial Proline Racemase–Proline Dehydrogenase Cascade
An efficient proline racemase–proline dehydrogenase cascade has been developed for the enantioselective production of D-proline . This process includes the racemization of L-proline to DL-proline and the enantioselective dehydrogenation of L-proline in DL-proline .
Production of Serotonin Analogs
D-proline, which can be produced from N-Boc-D-proline, is an important chiral intermediate in the production of several serotonin analogs . One such analog is eletriptan , an anti-migraine drug .
Catalyst for Synthesis of Chiral Molecules
D-proline, derived from N-Boc-D-proline, can act as a good catalyst that can catalyze the synthesis of many chiral molecules .
Precursor of Important Chemicals
D-proline is also a critical precursor of important chemicals, such as (-)-secu’amamine A and ®-harmicine .
Intermediate in Organic Synthesis
N-Boc-D-proline is used as an intermediate in organic synthesis . It is also used to prepare daclatasvir , which inhibits the hepatitis C virus (HCV) non-structural 5A (NS5A) protein .
Treatment of Hepatitis C Virus (HCV)
N-Boc-D-proline is used as a drug in the treatment of hepatitis C virus (HCV) .
作用機序
Target of Action
N-Boc-D-proline, also known as Boc-D-proline, is a biochemical reagent . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the proteins or peptides that are being synthesized. The role of N-Boc-D-proline is to serve as a building block in the formation of these proteins or peptides .
Mode of Action
N-Boc-D-proline interacts with its targets through a process known as Boc solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain in a stepwise manner. The Boc group in the compound serves as a protective group for the amino acid proline during the synthesis process . This prevents unwanted side reactions from occurring, ensuring that the peptide is synthesized correctly .
Biochemical Pathways
The exact biochemical pathways affected by N-Boc-D-proline would depend on the specific proteins or peptides being synthesized. As a building block in peptide synthesis, the compound would be involved in the formation of peptide bonds, which are the links between amino acids in a protein or peptide . The downstream effects would therefore be the creation of a specific protein or peptide with a precise sequence of amino acids .
Pharmacokinetics
It’s important to note that the compound’s bioavailability would be influenced by factors such as its solubility and stability .
Result of Action
The result of N-Boc-D-proline’s action is the successful synthesis of a specific protein or peptide . By serving as a building block in peptide synthesis and protecting the amino acid proline during the synthesis process, N-Boc-D-proline helps ensure that the resulting protein or peptide has the correct sequence of amino acids .
Action Environment
The action of N-Boc-D-proline can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the compound’s stability can be influenced by storage conditions. N-Boc-D-proline is typically stored at a temperature of 2-8°C to maintain its stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37784-17-1 | |
| Record name | (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-Boc-D-proline a notable compound in asymmetric organocatalysis?
A1: N-Boc-D-proline, a chiral derivative of proline, functions as an effective asymmetric organocatalyst, particularly in the α-bromination of acyl chlorides [, ]. Its significance lies in its ability to induce chirality, facilitating the formation of enantiomerically enriched products, crucial for various applications, including pharmaceutical development.
Q2: How does N-Boc-D-proline's structure influence its catalytic activity?
A2: The specific structure of N-Boc-D-proline, specifically the presence of the chiral center at the proline moiety and the bulky N-tert-butoxycarbonyl (Boc) protecting group, plays a crucial role in its catalytic activity []. These structural features enable N-Boc-D-proline to interact with substrates in a stereoselective manner, favoring the formation of one enantiomer over the other during the catalyzed reaction.
Q3: Where can I find detailed synthesis and characterization data for N-Boc-D-proline?
A3: The provided research articles offer detailed procedures for synthesizing N-Boc-D-proline, including purification steps to obtain the compound in high purity []. Furthermore, the articles present key characterization data, including melting point, specific rotation ([α]D25), and spectroscopic information (IR, NMR, and elemental analysis), providing researchers with the necessary information to identify and confirm the structure of the synthesized compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(4-methoxybenzyl)-3-phenyl-1H-pyrazol-5-yl]phenol](/img/structure/B389657.png)
![11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389658.png)
![(2E)-2-[(2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinylidene]-1,2-diphenylethanone](/img/structure/B389660.png)
![[6-(9-Anthryl)-2-benzoyl-1,5,2-dioxazinan-4-yl]methyl phenyl ether](/img/structure/B389663.png)
![Ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate](/img/structure/B389665.png)
![4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B389666.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389669.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B389671.png)
![2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389672.png)
![2-([4-Chloro-3-(trifluoromethyl)phenyl]imino)-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B389673.png)


